3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione

Dengue virus protease inhibition Peptide-hybrid inhibitor design Thiazolidinedione capping group SAR

3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione (CAS 943114-29-2) is an N-substituted thiazolidine-2,4-dione (TZD) featuring a 4-methoxybenzyl group at the 3-position of the heterocyclic ring. It serves as a critical scaffold in medicinal chemistry, particularly as a precursor for N-terminal capping groups in peptide-hybrid inhibitors targeting viral proteases.

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
CAS No. 943114-29-2
Cat. No. B3333068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione
CAS943114-29-2
Molecular FormulaC11H11NO3S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)CSC2=O
InChIInChI=1S/C11H11NO3S/c1-15-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)14/h2-5H,6-7H2,1H3
InChIKeyHTPPYGDEBULXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione (CAS 943114-29-2): Structural and Functional Baseline for N-Substituted Thiazolidinedione Procurement


3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione (CAS 943114-29-2) is an N-substituted thiazolidine-2,4-dione (TZD) featuring a 4-methoxybenzyl group at the 3-position of the heterocyclic ring. It serves as a critical scaffold in medicinal chemistry, particularly as a precursor for N-terminal capping groups in peptide-hybrid inhibitors targeting viral proteases [1]. Unlike 5-arylidene-TZDs (glitazones), the saturated N3-benzyl substitution eliminates the exocyclic double bond, fundamentally altering the electronic properties and reactivity profile of the thiazolidine ring. This structural distinction directly impacts binding affinity, inhibition mechanism, and membrane permeability when the compound is incorporated into bioactive molecules [1]. The compound is commercially available at purities of 95-98% and is utilized in early-stage drug discovery for designing competitive enzyme inhibitors with modulated physicochemical properties .

Why 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione Cannot Be Substituted by Generic 5-Arylidene-Thiazolidinediones or Unsubstituted N-Benzyl Analogs


Generic substitution within the thiazolidinedione class is not viable due to profound, quantifiable differences in target engagement and cellular activity arising from the specific N3-(4-methoxybenzyl) substitution pattern. A head-to-head study by Nitsche et al. demonstrated that a sulfur-to-oxygen exchange at the 2-position and the nature of the N-terminal capping group (TZD vs. rhodanine) significantly affect protease inhibition mechanisms, binding affinities, and antiviral potency [1]. The 4-methoxybenzyl-TZD core, when used as a capping group, yields competitive inhibitors with Ki values in the low micromolar range (1.5–1.8 μM) and distinct membrane permeability characteristics compared to analogous rhodanine-capped hybrids [1]. Substituting with unsubstituted 3-benzyl-TZD eliminates the electron-donating methoxy group, which is known to modulate aromatic stacking interactions with protease S1 pockets. Similarly, replacing the saturated N3-benzyl with a 5-benzylidene isomer introduces a conjugated system that alters the heterocycle's electronic configuration and has been shown to shift the inhibition profile toward mitochondrial pyruvate carrier (MPC) targets instead of viral proteases [2]. These structural modifications are not isofunctional replacements and lead to divergent pharmacological outcomes.

Quantitative Differentiation Evidence for 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione Against Closest Structural Analogs


TZD-Capped vs. Rhodanine-Capped Peptide Hybrids: Differential Inhibition Mechanism and Binding Affinity for Dengue Virus NS2B-NS3 Protease

Nitsche et al. (2013) conducted a direct head-to-head comparison of TZD-capped and rhodanine-capped peptide hybrids. The TZD-based hybrids (incorporating the 3-substituted thiazolidine-2,4-dione moiety) displayed a competitive inhibition mechanism with Ki values between 1.5 and 1.8 μM, whereas rhodanine-capped analogs with identical peptide sequences exhibited distinct inhibition kinetics and higher membrane permeability [1]. This study explicitly establishes that the sulfur/oxygen composition at position 2 of the capping heterocycle is a critical determinant of both binding mode and antiviral activity.

Dengue virus protease inhibition Peptide-hybrid inhibitor design Thiazolidinedione capping group SAR

Membrane Permeability Trade-Off: TZD-Capped Hybrids Exhibit Lower Cell-Based Antiviral Activity Relative to Rhodanine-Capped Analogs

In the same study, rhodanine-capped peptide hybrids demonstrated a more pronounced antiviral activity in cell culture than their corresponding TZD-capped counterparts, directly correlated with their higher membrane permeability [1]. While TZD-capped hybrids exhibit stronger binding affinity to the isolated protease, their reduced cell penetration results in a measurable attenuation of antiviral efficacy in the cellular context.

Membrane permeability Antiviral drug development Cellular pharmacokinetics

N3-(4-Methoxybenzyl) Substitution Confers Specific Hydrophobic Binding Interactions Absent in N3-Unsubstituted or N3-Benzyl Analogs

The 4-methoxybenzyl substituent at the N3 position introduces both aromatic π-stacking capability and a hydrogen-bond-accepting methoxy group that are absent in the unsubstituted 3-benzyl-TZD analog (compound 8, Touaibia et al. 2021) [1]. Nitsche et al. identified that TZD-based hybrids containing hydrophobic N-substituents achieved the most promising in vitro affinities (Ki = 1.5–1.8 μM), directly linking the hydrophobic character of the capping group to enhanced protease binding [2]. The 3-benzylthiazolidine-2,4-dione without methoxy substitution showed significantly weaker mitochondrial respiration inhibition compared to 5-benzylidene analogs, underscoring that the N3-substituent identity is a key potency driver [1].

Structure-activity relationship Hydrophobic binding pocket interactions TZD scaffold optimization

Regioisomeric Differentiation: N3-(4-Methoxybenzyl)-TZD vs. 5-(4-Methoxybenzylidene)-TZD Exhibit Divergent Biological Target Engagement

The regioisomer 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (MeOTZD, CAS not 943114-29-2) has been independently characterized as a corrosion inhibitor and a hepatoprotective agent in CCl4-induced liver injury models, while also showing PPARγ-associated metabolic effects [1][2]. In contrast, the N3-substituted isomer (target compound) has demonstrated utility as a viral protease inhibitor scaffold via the N-terminal capping mechanism [3]. This regioisomeric pair illustrates that the position of the 4-methoxybenzyl group on the TZD core dictates entirely different biological target profiles.

Regioisomer selectivity Thiazolidinedione pharmacology Target engagement profiling

Optimal Research Application Scenarios for 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione Based on Evidenced Differentiation


Design of Competitive Peptide-Hybrid Protease Inhibitors Targeting Flaviviral NS2B-NS3 Proteases

The established competitive inhibition mechanism and low micromolar Ki values (1.5–1.8 μM) of TZD-capped peptide hybrids make 3-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione the scaffold of choice for developing tight-binding, competitive inhibitors of dengue and related flaviviral proteases [1]. Procurement of this specific N3-substituted TZD building block is essential for synthesizing inhibitor libraries where competitive binding kinetics are prioritized over membrane permeability. The methoxybenzyl group enhances hydrophobic interactions with the protease S1 pocket, providing a structural rationale for the observed affinity [1]. This application scenario is supported by direct comparative enzymology data demonstrating mechanistic differentiation from rhodanine-based inhibitors.

Mechanistic Probe Development for Enzyme Kinetics and Crystallography Studies of Protease-Ligand Complexes

The competitive, reversible binding mode of TZD-capped inhibitors makes them ideal candidates for co-crystallization studies and detailed enzyme kinetic analyses. Unlike rhodanine-capped analogs that exhibit mixed-type or non-competitive inhibition and may form covalent adducts, the TZD scaffold provides a clean, competitive binding profile suitable for elucidating active-site interactions [1]. The 4-methoxybenzyl moiety offers additional electron density for X-ray diffraction and potential hydrogen-bonding interactions observable in high-resolution structures. This compound should be selected when the research objective requires unambiguous determination of binding orientation and inhibition modality.

Structure-Activity Relationship Studies Differentiating N3-Substitution Effects from 5-Position Modifications

The target compound serves as a critical control in SAR campaigns distinguishing the contributions of N3-substitution from C5-modifications on the TZD core. As demonstrated by Touaibia et al. (2021), N3-substituted TZDs exhibit fundamentally different mitochondrial activity profiles compared to 5-substituted analogs [1]. Researchers investigating target selectivity between viral proteases, mitochondrial pyruvate carriers, and PPARγ should include 3-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione as a reference standard to validate the positional specificity of observed biological effects.

Reference Compound for Quality Control and Analytical Method Development in TZD-Based Drug Discovery

With commercially available purity of 95-98% and established characterization data (CAS 943114-29-2, molecular formula C11H11NO3S, MW 237.27), this compound serves as a reliable reference standard for HPLC method development, LC-MS calibration, and batch-to-batch quality control in TZD-based medicinal chemistry programs [1]. Its well-defined structure and the availability of technical datasheets from ISO-certified suppliers support its use as a procurement benchmark when evaluating custom synthesis vendors for more complex TZD derivatives.

Quote Request

Request a Quote for 3-(4-Methoxybenzyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.